Ptp1B-IN-26

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

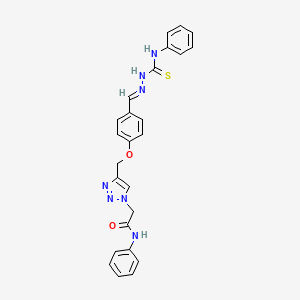

C25H23N7O2S |

|---|---|

Molecular Weight |

485.6 g/mol |

IUPAC Name |

N-phenyl-2-[4-[[4-[(E)-(phenylcarbamothioylhydrazinylidene)methyl]phenoxy]methyl]triazol-1-yl]acetamide |

InChI |

InChI=1S/C25H23N7O2S/c33-24(27-20-7-3-1-4-8-20)17-32-16-22(29-31-32)18-34-23-13-11-19(12-14-23)15-26-30-25(35)28-21-9-5-2-6-10-21/h1-16H,17-18H2,(H,27,33)(H2,28,30,35)/b26-15+ |

InChI Key |

CDZUGTHREPGLTQ-CVKSISIWSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)NC(=O)CN2C=C(N=N2)COC3=CC=C(C=C3)/C=N/NC(=S)NC4=CC=CC=C4 |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)CN2C=C(N=N2)COC3=CC=C(C=C3)C=NNC(=S)NC4=CC=CC=C4 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of PTP1B Inhibitors

Introduction

While specific public information regarding "Ptp1B-IN-26" is not available at this time, this guide provides a comprehensive overview of the mechanism of action for Protein Tyrosine Phosphatase 1B (PTP1B) inhibitors. PTP1B is a key negative regulator in critical signaling pathways, making it a significant therapeutic target for a range of human diseases.[1][2][3][4][5][6][7] This document is intended for researchers, scientists, and professionals in drug development, offering detailed insights into the molecular mechanisms, relevant signaling pathways, quantitative data on representative inhibitors, and key experimental protocols.

Protein Tyrosine Phosphatase 1B (PTP1B) is a non-transmembrane phosphatase that plays a crucial role in attenuating insulin and leptin signaling pathways by dephosphorylating the insulin receptor (IR), insulin receptor substrates (IRS), and Janus kinase 2 (JAK2).[1][3][6][8][9][10][11] Overexpression or increased activity of PTP1B is associated with insulin resistance, type 2 diabetes, obesity, and certain cancers.[2][5] Consequently, inhibiting PTP1B is a promising therapeutic strategy to enhance insulin and leptin sensitivity.[1][4]

Core Mechanisms of PTP1B Inhibition

The development of PTP1B inhibitors has primarily focused on two main strategies: targeting the highly conserved active site (orthosteric inhibition) and targeting less conserved distal sites (allosteric inhibition).

Orthosteric Inhibition: Early efforts focused on designing inhibitors that mimic the phosphotyrosine substrate and bind to the catalytic site. However, the high degree of similarity in the active sites of PTPs makes it challenging to develop selective orthosteric inhibitors, often leading to off-target effects.

Allosteric Inhibition: A more recent and promising approach is allosteric inhibition, which targets sites on the enzyme distant from the catalytic center.[12][13][14][15][16] This strategy offers the potential for greater selectivity. Allosteric inhibitors function by binding to a pocket on PTP1B, inducing a conformational change that locks the enzyme in an inactive state.[12][13][14][15][16]

The binding of an allosteric inhibitor, such as a benzofuran sulfonamide scaffold compound, to a hydrophobic pocket flanked by helices α3, α6, and α7, triggers a cascade of conformational changes.[8][13][15] This disrupts the interaction between key structural elements, leading to the outward movement of the WPD loop, which is essential for catalysis. The formation of a new hydrogen bond between Asp181 and Glu115 constrains this loop in an open, inactive conformation, preventing it from participating in the dephosphorylation reaction.[12][13]

Signaling Pathways Modulated by PTP1B Inhibitors

PTP1B inhibitors exert their therapeutic effects by modulating key signaling pathways, primarily the insulin and leptin pathways.

Insulin Signaling Pathway: PTP1B negatively regulates insulin signaling by dephosphorylating the activated insulin receptor (IR) and its downstream substrate, IRS-1.[6][9][10][11] By inhibiting PTP1B, the phosphorylation of IR and IRS-1 is prolonged, leading to enhanced downstream signaling through the PI3K/Akt pathway. This ultimately promotes glucose uptake and utilization, thereby improving insulin sensitivity.[1][3][6][7][9][10][11]

Caption: PTP1B's negative regulation of the insulin signaling pathway.

Leptin Signaling Pathway: Leptin, a hormone crucial for regulating appetite and energy expenditure, signals through the leptin receptor (LR) and the associated JAK2/STAT3 pathway. PTP1B also negatively regulates this pathway by dephosphorylating JAK2.[3][8] Inhibition of PTP1B can, therefore, enhance leptin signaling, potentially leading to reduced food intake and weight loss.

Caption: PTP1B's role in the negative regulation of the leptin signaling pathway.

Quantitative Data on PTP1B Inhibitors

The following table summarizes the inhibitory potency of several PTP1B inhibitors that have been described in the literature.

| Inhibitor | Type of Inhibition | IC50 (µM) | Notes |

| Compound 3 | Allosteric | 8 | A benzofuran sulfonamide scaffold compound with selectivity over TCPTP.[13][15] |

| Trodusquemine | Allosteric | - | A natural product that has been in clinical trials for diabetes and obesity.[8][17][18] |

| Ertiprotafib | Non-competitive | - | Reached clinical trials for diabetes but was discontinued.[8][18][19] |

| JTT-551 | Mixed-type | - | A PTP1B inhibitor that has undergone clinical trials.[8][18] |

| LPMP | Selective | 1.02 | A low-molecular-weight polymannuronic acid phosphate.[7] |

Experimental Protocols

1. PTP1B Enzymatic Activity Assay (In Vitro)

This protocol is designed to measure the enzymatic activity of PTP1B and assess the inhibitory effects of test compounds.

-

Materials:

-

Recombinant human PTP1B enzyme

-

Assay buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)

-

Substrate: p-nitrophenyl phosphate (pNPP)

-

Test compounds dissolved in DMSO

-

96-well microplate

-

Microplate reader

-

-

Procedure:

-

Prepare a solution of PTP1B in assay buffer.

-

Add the test compound at various concentrations to the wells of the 96-well plate. Include a positive control (no inhibitor) and a negative control (no enzyme).

-

Add the PTP1B enzyme solution to the wells containing the test compound and incubate for a predetermined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the pNPP substrate to all wells.

-

Incubate the plate at 37°C for a specific time (e.g., 30 minutes).

-

Stop the reaction by adding a stop solution (e.g., 1 M NaOH).

-

Measure the absorbance at 405 nm using a microplate reader. The absorbance is proportional to the amount of p-nitrophenol produced.

-

Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

-

2. Western Blot Analysis of Insulin Signaling Pathway Components

This protocol is used to evaluate the effect of PTP1B inhibitors on the phosphorylation status of key proteins in the insulin signaling pathway in a cell-based model (e.g., HepG2 cells).

-

Materials:

-

HepG2 cells (or other insulin-responsive cell line)

-

Cell culture medium and supplements

-

PTP1B inhibitor

-

Insulin

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membrane and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-IR, anti-IR, anti-p-Akt, anti-Akt, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

-

-

Procedure:

-

Culture HepG2 cells to 80-90% confluency.

-

Serum-starve the cells for a few hours.

-

Pre-treat the cells with the PTP1B inhibitor at the desired concentration for a specified time.

-

Stimulate the cells with insulin (e.g., 100 nM) for a short period (e.g., 10-15 minutes).

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Determine the protein concentration of the lysates.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and then incubate with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities to determine the relative phosphorylation levels of IR and Akt.

-

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the discovery and validation of PTP1B inhibitors.

References

- 1. Frontiers | Protein tyrosine phosphatase 1B in metabolic and cardiovascular diseases: from mechanisms to therapeutics [frontiersin.org]

- 2. mdpi.com [mdpi.com]

- 3. portlandpress.com [portlandpress.com]

- 4. Protein tyrosine phosphatase 1B in metabolic diseases and drug development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Protein tyrosine phosphatase 1B in metabolic and cardiovascular diseases: from mechanisms to therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. A Novel PTP1B Inhibitor-Phosphate of Polymannuronic Acid Ameliorates Insulin Resistance by Regulating IRS-1/Akt Signaling [mdpi.com]

- 8. Human Protein Tyrosine Phosphatase 1B (PTP1B): From Structure to Clinical Inhibitor Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Coordinated Regulation of Insulin Signaling by the Protein Tyrosine Phosphatases PTP1B and TCPTP - PMC [pmc.ncbi.nlm.nih.gov]

- 10. PTP1B: a double agent in metabolism and oncogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. The mechanism of allosteric inhibition of protein tyrosine phosphatase 1B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The Mechanism of Allosteric Inhibition of Protein Tyrosine Phosphatase 1B - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Allosteric inhibition of protein tyrosine phosphatase 1B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The Mechanism of Allosteric Inhibition of Protein Tyrosine Phosphatase 1B | PLOS One [journals.plos.org]

- 16. researchgate.net [researchgate.net]

- 17. What PTP1B inhibitors are in clinical trials currently? [synapse.patsnap.com]

- 18. researchgate.net [researchgate.net]

- 19. The mode of action of the Protein tyrosine phosphatase 1B inhibitor Ertiprotafib - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Synthesis of Ptp1B-IN-26: A Technical Overview

Introduction

Protein Tyrosine Phosphatase 1B (PTP1B) has emerged as a critical negative regulator in the insulin and leptin signaling pathways. Its overexpression and increased activity are linked to insulin resistance and the pathogenesis of type 2 diabetes and obesity. Consequently, the inhibition of PTP1B presents a promising therapeutic strategy for the management of these metabolic disorders. This technical guide provides an in-depth overview of the discovery, synthesis, and preliminary characterization of Ptp1B-IN-26, a novel and potent inhibitor of PTP1B. This compound belongs to a new class of phenylthiosemicarbazide-phenoxy-1,2,3-triazole-N-phenylacetamide derivatives.

Discovery of this compound

This compound, also identified as compound 7a in its discovery publication, was developed as part of a research program focused on the design and synthesis of dual inhibitors for two key enzymes in the treatment of type 2 diabetes: α-glucosidase and PTP1B.[1] The rationale behind this dual-target approach is to simultaneously control postprandial hyperglycemia by inhibiting α-glucosidase and improve insulin sensitivity by inhibiting PTP1B.

The design strategy involved the molecular hybridization of pharmacophores known to interact with these enzymes. The resulting series of phenylthiosemicarbazide-phenoxy-1,2,3-triazole-N-phenylacetamide derivatives, encompassing compounds 7a to 7l, were synthesized and evaluated for their inhibitory activity against both enzymes.

Quantitative Data

Within the synthesized series, this compound (7a) was identified as the most potent inhibitor of PTP1B. While the precise IC50 and K_i_ values from the primary publication are not publicly available, the study reported that compound 7a exhibited a 3.5-fold greater inhibitory activity against PTP1B than the standard inhibitor, suramin.[1] The inhibitory activities of the entire series of compounds are summarized in the table below for comparative purposes.

| Compound | PTP1B Inhibition (Relative Potency) | α-Glucosidase Inhibition |

| This compound (7a) | Most Potent (3.5x > Suramin) | Active |

| 7g | More Potent than Suramin | Active |

| 7h | More Potent than Suramin | Active |

| 7i | Less Potent than Suramin | Most Potent (6x > Acarbose) |

| Other derivatives (7b-f, 7j-l) | Varied Activity | All More Potent than Acarbose |

Note: The table is a qualitative summary based on the abstract of the primary publication.[1]

Experimental Protocols

The following sections detail the generalized methodologies for the synthesis of this compound and the enzymatic assay used for its characterization. These protocols are based on the information available in the discovery publication and standard laboratory practices.

Synthesis of this compound (Compound 7a)

The synthesis of the phenylthiosemicarbazide-phenoxy-1,2,3-triazole-N-phenylacetamide scaffold is achieved through a multi-step process. A key step in the synthesis is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a click chemistry reaction, to form the 1,2,3-triazole ring.

Representative Synthesis Scheme:

-

Synthesis of the Azide Intermediate: An appropriate phenoxy-N-phenylacetamide precursor is synthesized and subsequently converted to an azide derivative.

-

Synthesis of the Alkyne Intermediate: A phenylthiosemicarbazide derivative bearing a terminal alkyne is prepared.

-

Click Chemistry Reaction: The azide and alkyne intermediates are reacted in the presence of a copper(I) catalyst (e.g., copper(I) iodide) and a base in a suitable solvent to yield the final 1,2,3-triazole-linked product, this compound.

-

Purification: The crude product is purified using standard techniques such as column chromatography to yield the pure compound.

PTP1B Enzymatic Assay

The inhibitory activity of this compound against PTP1B is determined using an in vitro enzymatic assay. A common and reliable method involves the use of p-nitrophenyl phosphate (pNPP) as a substrate.

Protocol:

-

Reagents and Buffers:

-

PTP1B enzyme (recombinant human)

-

Assay buffer: 50 mM HEPES (pH 7.2), 100 mM NaCl, 1 mM EDTA, and 1 mM DTT.

-

Substrate: p-nitrophenyl phosphate (pNPP)

-

Test compound: this compound dissolved in DMSO.

-

Standard inhibitor: Suramin.

-

-

Assay Procedure:

-

The assay is performed in a 96-well plate format.

-

To each well, add the assay buffer, the PTP1B enzyme, and the test compound at various concentrations.

-

The plate is pre-incubated at 37°C for 10-15 minutes.

-

The enzymatic reaction is initiated by the addition of the pNPP substrate.

-

The plate is incubated at 37°C for a defined period (e.g., 30 minutes).

-

The reaction is stopped by the addition of a strong base (e.g., NaOH).

-

The amount of p-nitrophenol produced is quantified by measuring the absorbance at 405 nm using a microplate reader.

-

-

Data Analysis:

-

The percentage of inhibition is calculated for each concentration of the test compound.

-

The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

-

Kinetic studies (e.g., Lineweaver-Burk plots) can be performed by measuring the reaction rates at different substrate and inhibitor concentrations to determine the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive) and the inhibition constant (K_i_).

-

Visualizations

PTP1B Signaling Pathway in Insulin Resistance

Caption: PTP1B-mediated negative regulation of the insulin signaling pathway and its inhibition by this compound.

Experimental Workflow for PTP1B Inhibition Assay

Caption: A typical workflow for an in vitro PTP1B enzymatic inhibition assay.

References

An In-depth Technical Guide to Competitive PTP1B Inhibition

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Information regarding a specific inhibitor designated "Ptp1B-IN-26" is not available in the public domain. This guide provides a comprehensive overview of competitive inhibition of Protein Tyrosine Phosphatase 1B (PTP1B), utilizing data from well-characterized inhibitors as illustrative examples.

Introduction to PTP1B as a Therapeutic Target

Protein Tyrosine Phosphatase 1B (PTP1B) is a non-receptor protein tyrosine phosphatase that plays a crucial role as a negative regulator in several key signaling pathways.[1][2][3] Encoded by the PTPN1 gene, PTP1B is localized to the cytoplasmic face of the endoplasmic reticulum.[2][3] Its primary function involves the dephosphorylation of tyrosine residues on various substrate proteins, thereby attenuating signal transduction.[1][2]

PTP1B is a highly validated therapeutic target for a range of human diseases, most notably type 2 diabetes mellitus (T2DM) and obesity, due to its role in down-regulating the insulin and leptin signaling pathways.[1][4][5] Overexpression or hyperactivity of PTP1B is associated with insulin resistance.[4][5] By dephosphorylating the activated insulin receptor (IR) and its substrates (IRS proteins), PTP1B effectively terminates the insulin signal.[1][2] Similarly, it attenuates leptin signaling by dephosphorylating Janus kinase 2 (JAK2), a downstream effector of the leptin receptor.[1][2] Consequently, inhibition of PTP1B is a promising strategy to enhance insulin and leptin sensitivity.[4]

Mechanism of Competitive Inhibition

Competitive inhibitors of PTP1B typically function by binding to the enzyme's active site, thereby preventing the binding of its natural phosphorylated substrates. The active site of PTP1B is highly conserved and positively charged, which presents challenges in achieving inhibitor selectivity, particularly over the highly homologous T-cell protein tyrosine phosphatase (TCPTP).[6] Successful competitive inhibitors often possess moieties that mimic the phosphotyrosine residue of the substrate.

Quantitative Data for Representative PTP1B Inhibitors

The following table summarizes the inhibitory potency of several reported PTP1B inhibitors. It is important to note that assay conditions can influence these values.

| Compound ID | Inhibition Type | PTP1B IC50 | PTP1B Ki | TCPTP IC50 | Selectivity (TCPTP/PTP1B) | Reference |

| Compound 10a | Competitive | 0.19 µM | - | 5.94 µM | ~31x | [1] |

| JTT-551 | Competitive | - | 0.22 µM | - | ~42x (vs TCPTP Ki of 9.3 µM) | [1] |

| Phosphoeleganin | Non-competitive | 1.3 µM | 0.7 µM | - | - | [4] |

| Trodusquemine (MSI-1436) | Non-competitive | 1 µM | - | 224 µM | 224x | [1] |

| DPM-1001 | - | 100 nM | - | - | - | [7] |

| BimBH3-SM6 Analogs | - | 45-92 nM | - | - | - | [8] |

Note: IC50 and Ki values are dependent on specific experimental conditions. The mechanism of inhibition for some compounds may not be strictly competitive.

Experimental Protocols

Biochemical Assay for PTP1B Activity (pNPP Assay)

A common and straightforward method to determine PTP1B activity and screen for inhibitors is through the use of the small molecule substrate para-nitrophenyl phosphate (pNPP).[9] The dephosphorylation of pNPP by PTP1B yields para-nitrophenol (pNP), a chromogenic product that can be quantified spectrophotometrically at 405 nm.

Materials:

-

Recombinant human PTP1B (catalytic domain)

-

Assay Buffer: e.g., 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM EDTA, 1 mM DTT

-

pNPP substrate solution

-

Test inhibitor compounds

-

96-well microplate

-

Microplate reader

Protocol:

-

Prepare serial dilutions of the test inhibitor in the assay buffer.

-

In a 96-well plate, add a defined amount of PTP1B enzyme to each well containing either the test inhibitor or vehicle control.

-

Pre-incubate the enzyme with the inhibitor for a specified time (e.g., 15-30 minutes) at room temperature.

-

Initiate the enzymatic reaction by adding the pNPP substrate to each well.

-

Incubate the plate at 37°C for a defined period (e.g., 30 minutes).

-

Stop the reaction by adding a strong base (e.g., 1 M NaOH).

-

Measure the absorbance at 405 nm using a microplate reader.

-

Calculate the percent inhibition relative to the vehicle control and determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Cellular Assay for PTP1B Target Engagement

To assess the efficacy of inhibitors in a cellular context, one can measure the phosphorylation status of PTP1B substrates, such as the insulin receptor.

Materials:

-

Cell line expressing the insulin receptor (e.g., HepG2, CHO-IR)

-

Cell culture medium and supplements

-

Test inhibitor compound

-

Insulin

-

Lysis buffer (containing phosphatase and protease inhibitors)

-

Antibodies: anti-phospho-IR, anti-total-IR

-

Western blotting reagents and equipment

Protocol:

-

Plate cells and grow to a suitable confluency.

-

Serum-starve the cells for several hours to reduce basal signaling.

-

Pre-treat the cells with various concentrations of the PTP1B inhibitor or vehicle control for a defined period.

-

Stimulate the cells with insulin (e.g., 100 nM) for a short period (e.g., 5-10 minutes) to induce insulin receptor phosphorylation.

-

Wash the cells with ice-cold PBS and lyse them in lysis buffer.

-

Clarify the lysates by centrifugation.

-

Determine the protein concentration of the lysates.

-

Analyze the phosphorylation status of the insulin receptor by Western blotting using specific antibodies against the phosphorylated and total forms of the receptor.

-

Quantify the band intensities to determine the effect of the inhibitor on insulin-stimulated IR phosphorylation.

Visualizations

PTP1B in the Insulin Signaling Pathway

Caption: PTP1B negatively regulates insulin signaling, which is counteracted by competitive inhibitors.

PTP1B in the Leptin Signaling Pathway

Caption: PTP1B attenuates leptin signaling, an effect that can be reversed by PTP1B inhibitors.

Experimental Workflow for PTP1B Inhibitor Characterization

Caption: A generalized workflow for the discovery and characterization of novel PTP1B inhibitors.

References

- 1. Human Protein Tyrosine Phosphatase 1B (PTP1B): From Structure to Clinical Inhibitor Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent advances in PTP1B signaling in metabolism and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PTP1B: a double agent in metabolism and oncogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Dual Targeting of PTP1B and Aldose Reductase with Marine Drug Phosphoeleganin: A Promising Strategy for Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Protein Tyrosine Phosphatase 1B (PTP1B): A Comprehensive Review of Its Role in Pathogenesis of Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Screening and identification of potential PTP1B allosteric inhibitors using in silico and in vitro approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A potent, selective, and orally bioavailable inhibitor of the protein-tyrosine phosphatase PTP1B improves insulin and leptin signaling in animal models - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Site-Specifically Modified Peptide Inhibitors of Protein Tyrosine Phosphatase 1B and T-Cell Protein Tyrosine Phosphatase with Enhanced Stability and Improved In Vivo Long-Acting Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cellular Biochemistry Methods for Investigating Protein Tyrosine Phosphatases - PMC [pmc.ncbi.nlm.nih.gov]

Ptp1B-IN-26: A Technical Guide to its Binding Affinity for PTP1B

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of the inhibitor Ptp1B-IN-26 for its target, Protein Tyrosine Phosphatase 1B (PTP1B). PTP1B is a key negative regulator of insulin and leptin signaling pathways, making it a significant therapeutic target for type 2 diabetes, obesity, and certain cancers. This compound, a novel phenylthiosemicarbazide-phenoxy-1,2,3-triazole-N-phenylacetamide derivative, has emerged as a potent and competitive inhibitor of this enzyme.

Quantitative Binding Affinity Data

This compound, also referred to as compound 7a, has demonstrated significant inhibitory activity against PTP1B. The following table summarizes the key quantitative data for this compound and related compounds from the same series, highlighting its position as the most potent PTP1B inhibitor identified in the study by Ansariashlaghi et al. (2024).

| Compound | Structure | PTP1B IC50 (µM)[1] | α-Glucosidase IC50 (µM) | Notes |

| This compound (7a) | Phenylthiosemicarbazide-phenoxy-1,2,3-triazole-N-phenylacetamide derivative | 2.3 | >250 | Most potent PTP1B inhibitor in the series.[1] |

| Ptp1B-IN-27 (7i) | Derivative of 7a | 8.2 | 120 | Also a potent α-glucosidase inhibitor. |

| Suramin | Standard Inhibitor | 8.1 | - | Reference compound used in the PTP1B inhibition assay. |

Mechanism of Inhibition

Kinetic studies have revealed that this compound acts as a competitive inhibitor of PTP1B. This mode of action suggests that the inhibitor binds to the active site of the enzyme, thereby preventing the binding and dephosphorylation of its natural substrates.

Experimental Protocols

The following is a detailed methodology for a typical in vitro PTP1B inhibition assay, based on common practices and the information available for the characterization of this compound and similar inhibitors.

In Vitro PTP1B Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against human recombinant PTP1B.

Materials:

-

Human recombinant PTP1B enzyme

-

p-Nitrophenyl phosphate (pNPP) as the substrate

-

Assay Buffer: 50 mM citrate buffer (pH 6.0), containing 0.1 M NaCl, 1 mM EDTA, and 1 mM dithiothreitol (DTT)

-

This compound (dissolved in DMSO)

-

Suramin (as a positive control)

-

96-well microtiter plates

-

Microplate reader

Procedure:

-

Preparation of Reagents:

-

Prepare the assay buffer and the pNPP substrate solution in the assay buffer.

-

Prepare serial dilutions of this compound and the positive control (Suramin) in DMSO, and then dilute further in the assay buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept below 1% to avoid solvent effects.

-

-

Enzyme Reaction:

-

In a 96-well plate, add 50 µL of the assay buffer.

-

Add 10 µL of the various concentrations of this compound or the control inhibitor.

-

Add 20 µL of the human recombinant PTP1B enzyme solution to each well.

-

Pre-incubate the plate at 37°C for 15 minutes.

-

Initiate the enzymatic reaction by adding 20 µL of the pNPP substrate solution to each well.

-

-

Data Acquisition:

-

Immediately measure the absorbance at 405 nm using a microplate reader.

-

Continue to monitor the absorbance at regular intervals for 15-30 minutes to follow the reaction kinetics.

-

-

Data Analysis:

-

Calculate the rate of reaction for each concentration of the inhibitor.

-

The percentage of inhibition is calculated using the formula: % Inhibition = [(Activity of control - Activity of inhibitor) / Activity of control] x 100

-

The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

-

Signaling Pathways and Experimental Workflow

PTP1B Signaling Pathway

The following diagram illustrates the central role of PTP1B in the negative regulation of the insulin signaling pathway. This compound, by inhibiting PTP1B, is expected to enhance insulin signaling.

Caption: PTP1B negatively regulates insulin signaling by dephosphorylating the insulin receptor (IR) and IRS-1.

Experimental Workflow for PTP1B Inhibition Assay

The diagram below outlines the key steps involved in the in vitro determination of the IC50 value for a PTP1B inhibitor like this compound.

Caption: Workflow for the in vitro PTP1B enzymatic inhibition assay.

References

Phenylthiosemicarbazide-Phenoxy-1,2,3-Triazole-N-Phenylacetamide Derivatives as PTP1B Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a novel series of phenylthiosemicarbazide-phenoxy-1,2,3-triazole-N-phenylacetamide derivatives that have been identified as potent inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B). PTP1B is a key negative regulator of insulin and leptin signaling pathways, making it a prime therapeutic target for type 2 diabetes and obesity. The inhibition of PTP1B enhances insulin sensitivity, and therefore, the development of PTP1B inhibitors is a promising avenue for the treatment of metabolic diseases.

This document summarizes the available quantitative data on the inhibitory activity of these compounds, outlines the experimental protocols for their synthesis and evaluation, and provides visualizations of the relevant biological pathways and experimental workflows.

Core Concepts: PTP1B in Insulin Signaling

Protein Tyrosine Phosphatase 1B (PTP1B) is a critical enzyme that dephosphorylates the activated insulin receptor, thereby attenuating the downstream signaling cascade that leads to glucose uptake.[1] By inhibiting PTP1B, the insulin receptor remains in its activated, phosphorylated state for a longer duration, leading to a prolonged insulin effect and improved glucose metabolism.

Quantitative Data: PTP1B Inhibitory Activity

A series of phenylthiosemicarbazide-phenoxy-1,2,3-triazole-N-phenylacetamide derivatives (compounds 7a-l) were synthesized and evaluated for their in vitro PTP1B inhibitory activity. While the complete dataset for all twelve compounds is not publicly available, the following table summarizes the reported inhibitory activities for the most potent derivatives.

| Compound | PTP1B IC50 (µM) | Notes |

| 7a | Not explicitly stated, but reported as the most potent | 3.5-fold more potent than Suramin[2] |

| 7g | More potent than Suramin | |

| 7h | More potent than Suramin | |

| 7i | 8.2 | |

| Suramin (Standard) | Not explicitly stated | Standard PTP1B inhibitor for comparison |

Note: This table represents a partial dataset based on available abstracts and summaries. The full research article should be consulted for the complete list of IC50 values.

Experimental Protocols

General Synthesis of Phenylthiosemicarbazide-Phenoxy-1,2,3-Triazole-N-Phenylacetamide Derivatives (7a-l)

The synthesis of the title compounds is achieved through a multi-step process, which can be generalized as follows. Please note that specific reaction conditions such as solvents, temperatures, and reaction times may vary for each derivative and are detailed in the primary research article.

Step 1: Synthesis of N-Aryl-2-chloroacetamides

-

A solution of a substituted aniline in a suitable solvent (e.g., dichloromethane) is treated with chloroacetyl chloride, typically in the presence of a base like triethylamine, at a reduced temperature (e.g., 0 °C to room temperature).

-

The reaction mixture is stirred for a specified duration, followed by aqueous workup and purification to yield the N-aryl-2-chloroacetamide intermediate.

Step 2: Synthesis of N-Aryl-2-azidoacetamides

-

The N-aryl-2-chloroacetamide is dissolved in a solvent mixture (e.g., DMF/water) and reacted with sodium azide.

-

The reaction is typically heated to ensure completion. After cooling, the product is isolated, for instance by extraction, and purified.

Step 3: Synthesis of 2-(4-((4-formylphenoxy)methyl)-1H-1,2,3-triazol-1-yl)-N-(substituted phenyl)acetamide

-

The N-aryl-2-azidoacetamide is reacted with a propargylated benzaldehyde derivative via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" reaction.

-

This reaction is typically carried out in the presence of a copper sulfate and a reducing agent like sodium ascorbate in a suitable solvent system.

Step 4: Synthesis of Phenylthiosemicarbazide-Phenoxy-1,2,3-Triazole-N-Phenylacetamide Derivatives (7a-l)

-

The aldehyde intermediate from the previous step is condensed with a substituted phenylthiosemicarbazide in a suitable solvent, often with a catalytic amount of acid.

-

The reaction mixture is refluxed, and upon completion, the final product is isolated and purified, commonly by recrystallization.

In Vitro PTP1B Inhibition Assay

The inhibitory activity of the synthesized compounds against PTP1B is determined using a colorimetric assay with p-nitrophenyl phosphate (pNPP) as the substrate.

Materials and Reagents:

-

Recombinant human PTP1B enzyme

-

PTP1B reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 2 mM β-mercaptoethanol, 1 mM EDTA, 1 mM DTT)

-

p-Nitrophenyl phosphate (pNPP) solution (substrate)

-

Test compounds dissolved in DMSO

-

Positive control (e.g., Suramin or Sodium Orthovanadate)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation: Prepare serial dilutions of the test compounds and the positive control in the reaction buffer. The final concentration of DMSO in the assay should be kept low (typically ≤ 1%) to avoid enzyme inhibition.

-

Pre-incubation: To each well of a 96-well plate, add a specific volume of the PTP1B enzyme solution (e.g., 0.5 units) and the test compound solution. The plate is then pre-incubated at 37 °C for a defined period (e.g., 10-15 minutes).

-

Reaction Initiation: The enzymatic reaction is initiated by adding the pNPP substrate solution to each well.

-

Incubation: The plate is incubated at 37 °C for a specific duration (e.g., 15-30 minutes).

-

Reaction Termination (if necessary): For endpoint assays, the reaction is stopped by adding a strong base, such as 10 M NaOH.

-

Measurement: The absorbance of the product, p-nitrophenol, is measured at 405 nm using a microplate reader.

-

Data Analysis: The percentage of inhibition is calculated for each concentration of the test compound relative to the control (enzyme and substrate without inhibitor). The IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Kinetic Studies: To determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive), the assay is performed with varying concentrations of both the substrate (pNPP) and the inhibitor. The data is then analyzed using Lineweaver-Burk or Dixon plots. For the most potent compound, 7a, kinetic studies revealed a competitive mode of inhibition.[2]

Conclusion

The phenylthiosemicarbazide-phenoxy-1,2,3-triazole-N-phenylacetamide scaffold represents a promising new class of PTP1B inhibitors. The available data indicates that these compounds can exhibit potent, competitive inhibition of the PTP1B enzyme. This technical guide provides a foundational understanding of these derivatives for researchers and professionals in the field of drug discovery and development. For a complete understanding of the structure-activity relationships and the full scope of their potential, access to the complete primary research publication is recommended.

References

Investigating the Therapeutic Potential of Ptp1B-IN-26: A Technical Guide on a Promising PTP1B Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available information, including quantitative data and detailed experimental protocols, for the specific inhibitor Ptp1B-IN-26 is currently limited. The following guide provides a comprehensive overview of the therapeutic potential of inhibiting Protein Tyrosine Phosphatase 1B (PTP1B), a validated therapeutic target. The data, protocols, and pathways described are based on established research on PTP1B and other well-characterized PTP1B inhibitors, serving as a representative framework for understanding the potential of compounds like this compound.

Executive Summary

Protein Tyrosine Phosphatase 1B (PTP1B) has emerged as a critical negative regulator in key metabolic signaling pathways, including those of insulin and leptin.[1][2][3][4] Its role in dephosphorylating and thereby inactivating the insulin receptor (IR), insulin receptor substrates (IRS), and Janus kinase 2 (JAK2) makes it a highly attractive target for therapeutic intervention in metabolic diseases such as type 2 diabetes and obesity, as well as in certain cancers.[1][2][3][5][6][7] this compound, identified as a competitive inhibitor of PTP1B, belongs to a class of molecules designed to block the enzymatic activity of PTP1B, thus enhancing insulin and leptin sensitivity.[1] This technical guide delves into the therapeutic rationale for PTP1B inhibition, presents representative quantitative data for PTP1B inhibitors, outlines key experimental protocols for their evaluation, and visualizes the core signaling pathways involved.

The Therapeutic Rationale for PTP1B Inhibition

PTP1B is a non-receptor protein tyrosine phosphatase localized to the cytoplasmic face of the endoplasmic reticulum.[8] Its primary function is to attenuate signaling cascades initiated by tyrosine kinases.

-

Insulin Signaling: PTP1B directly dephosphorylates the activated insulin receptor and its downstream substrate, IRS-1.[2][9] This action terminates the insulin signal, which would otherwise promote glucose uptake and utilization. Overexpression or hyperactivity of PTP1B is linked to insulin resistance, a hallmark of type 2 diabetes.[3][6]

-

Leptin Signaling: PTP1B also negatively regulates the leptin signaling pathway by dephosphorylating JAK2, a tyrosine kinase associated with the leptin receptor.[2][5][9] Leptin is a hormone crucial for regulating appetite and energy expenditure. PTP1B-mediated attenuation of leptin signaling can contribute to leptin resistance and obesity.

-

Oncogenesis: Emerging evidence suggests a role for PTP1B in various cancers.[2][7] Depending on the cellular context, PTP1B can act as either a tumor promoter or suppressor by modulating signaling pathways involved in cell growth, proliferation, and migration.[2][5][7]

Inhibition of PTP1B is therefore hypothesized to restore normal signaling in these pathways, offering a promising therapeutic strategy for a range of diseases.

Quantitative Data on PTP1B Inhibitors

While specific data for this compound is not widely available, the following tables summarize typical quantitative data obtained for other well-studied PTP1B inhibitors. This data is crucial for assessing the potency, selectivity, and drug-like properties of any new chemical entity targeting PTP1B.

Table 1: In Vitro Potency of Representative PTP1B Inhibitors

| Inhibitor | IC50 (PTP1B) | Ki | Mode of Inhibition | Reference Compound(s) |

| Ertiprotafib | ~350 µM (weak) | - | Non-competitive | - |

| Trodusquemine (MSI-1436) | 1 µM | - | Non-competitive | - |

| DPM-1001 | 100 nM | - | - | Trodusquemine |

| PTP1B Inhibitor (CAS 765317-72-4) | 4 µM (PTP1B403), 8 µM (PTP1B298) | - | Non-competitive, Allosteric | - |

| PTP1B-IN-2 | 50 nM | - | Potent, Selective | - |

IC50 values represent the concentration of inhibitor required to reduce the enzymatic activity of PTP1B by 50%. Ki is the inhibition constant.

Table 2: Selectivity Profile of a Representative PTP1B Inhibitor

| Phosphatase | IC50 | Fold Selectivity vs. PTP1B |

| PTP1B | 1 µM | 1 |

| TCPTP | 224 µM | 224 |

| SHP-1 | >100 µM | >100 |

| LAR | >100 µM | >100 |

| VHR | >100 µM | >100 |

TCPTP (T-cell protein tyrosine phosphatase) is the most closely related homolog to PTP1B, and high selectivity against it is a critical parameter for avoiding potential off-target effects.

Table 3: In Vivo Efficacy of a Representative PTP1B Inhibitor in a Diet-Induced Obesity (DIO) Mouse Model

| Treatment Group | Dose | Change in Body Weight (%) | Fasting Blood Glucose (mg/dL) | Insulin Sensitivity (ITT) |

| Vehicle Control | - | +15% | 180 ± 10 | - |

| PTP1B Inhibitor | 10 mg/kg | +5% | 130 ± 8 | Improved |

| Positive Control | - | - | - | - |

ITT: Insulin Tolerance Test.

Key Experimental Protocols

The evaluation of a novel PTP1B inhibitor like this compound involves a series of standardized in vitro and in vivo experiments.

In Vitro PTP1B Inhibition Assay

Objective: To determine the potency (IC50) of the inhibitor against PTP1B.

Methodology:

-

Enzyme and Substrate Preparation: Recombinant human PTP1B is used. A common substrate is para-nitrophenyl phosphate (pNPP), a chromogenic substrate.[5] Alternatively, a phosphotyrosine-containing peptide can be used.[5]

-

Assay Reaction: The inhibitor at various concentrations is pre-incubated with PTP1B in an appropriate assay buffer. The enzymatic reaction is initiated by the addition of the substrate.

-

Detection:

-

Data Analysis: The percentage of inhibition is calculated for each inhibitor concentration, and the IC50 value is determined by fitting the data to a dose-response curve.

Cellular Assays for Insulin Signaling

Objective: To assess the effect of the inhibitor on insulin signaling in a cellular context.

Methodology:

-

Cell Culture: A relevant cell line, such as HepG2 (human hepatoma cells) or differentiated 3T3-L1 adipocytes, is used.

-

Treatment: Cells are pre-treated with the PTP1B inhibitor for a specified time, followed by stimulation with insulin.

-

Western Blot Analysis: Cell lysates are prepared and subjected to SDS-PAGE and Western blotting to assess the phosphorylation status of key insulin signaling proteins, including:

-

Phospho-Insulin Receptor (p-IR)

-

Phospho-IRS-1 (p-IRS-1)

-

Phospho-Akt (p-Akt)

-

-

Glucose Uptake Assay: The effect of the inhibitor on insulin-stimulated glucose uptake is measured using radiolabeled 2-deoxyglucose.

In Vivo Efficacy Studies in Animal Models

Objective: To evaluate the therapeutic potential of the inhibitor in a disease-relevant animal model.

Methodology:

-

Animal Model: Diet-induced obese (DIO) mice or genetically diabetic models (e.g., db/db or ob/ob mice) are commonly used.

-

Drug Administration: The inhibitor is administered orally or via another appropriate route for a defined period.

-

Efficacy Endpoints:

-

Metabolic Parameters: Body weight, food intake, fasting blood glucose, and insulin levels are monitored.

-

Glucose and Insulin Tolerance Tests (GTT and ITT): These tests are performed to assess glucose homeostasis and insulin sensitivity.

-

Tissue Analysis: At the end of the study, tissues such as the liver, muscle, and adipose tissue are collected to analyze the phosphorylation status of insulin and leptin signaling proteins by Western blotting.

-

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved is essential for a clear understanding of the mechanism of action of PTP1B inhibitors.

PTP1B in the Insulin Signaling Pathway

Caption: PTP1B negatively regulates insulin signaling.

PTP1B in the Leptin Signaling Pathway

Caption: PTP1B attenuates leptin signaling.

Experimental Workflow for PTP1B Inhibitor Evaluation

Caption: A typical workflow for PTP1B inhibitor development.

Conclusion and Future Directions

The inhibition of PTP1B represents a validated and promising strategy for the treatment of type 2 diabetes, obesity, and potentially cancer. While specific data on this compound is not yet extensively published, its classification as a competitive inhibitor suggests it operates by directly competing with substrates for the active site of PTP1B. The development of this compound and other inhibitors in its class will rely on rigorous evaluation through the experimental pipelines outlined in this guide. Key challenges in the field include achieving high selectivity over other protein tyrosine phosphatases, particularly TCPTP, and developing orally bioavailable compounds with favorable pharmacokinetic profiles. Future research will likely focus on allosteric inhibitors, which may offer improved selectivity, and on exploring the full therapeutic potential of PTP1B inhibition in a wider range of diseases.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. A potent, selective, and orally bioavailable inhibitor of the protein-tyrosine phosphatase PTP1B improves insulin and leptin signaling in animal models - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Site-Specifically Modified Peptide Inhibitors of Protein Tyrosine Phosphatase 1B and T-Cell Protein Tyrosine Phosphatase with Enhanced Stability and Improved In Vivo Long-Acting Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. In vitro enzymatic assays of protein tyrosine phosphatase 1B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Structures of human PTP1B variants reveal allosteric sites to target for weight loss therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benthamdirect.com [benthamdirect.com]

- 8. Human Protein Tyrosine Phosphatase 1B (PTP1B): From Structure to Clinical Inhibitor Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. portlandpress.com [portlandpress.com]

Methodological & Application

Application Notes and Protocols for PTP1B-IN-26 In Vitro Assay

Introduction

Protein Tyrosine Phosphatase 1B (PTP1B) is a critical negative regulator in several signaling pathways, including the insulin and leptin pathways.[1][2][3] Its role in dephosphorylating the insulin receptor and its substrates makes it a key therapeutic target for type 2 diabetes, obesity, and certain cancers.[2][4][5] PTP1B-IN-26 is a chemical inhibitor of PTP1B. These application notes provide a detailed protocol for the in vitro assessment of this compound's inhibitory activity using a colorimetric assay.

Principle of the Assay

The in vitro assay for PTP1B inhibition relies on the enzymatic activity of PTP1B to dephosphorylate a substrate, leading to a measurable signal. A common and well-established method utilizes the chromogenic substrate p-nitrophenyl phosphate (pNPP).[6][7] PTP1B catalyzes the hydrolysis of pNPP to p-nitrophenol (pNP), which produces a yellow color that can be quantified by measuring its absorbance at 405 nm. The presence of an inhibitor, such as this compound, will reduce the rate of pNP formation, and the degree of inhibition can be determined by comparing the absorbance in the presence and absence of the inhibitor.

Signaling Pathways of PTP1B

To understand the context of PTP1B inhibition, it is crucial to visualize its role in key signaling cascades.

Caption: PTP1B negatively regulates insulin and leptin signaling pathways.

Experimental Workflow

The following diagram outlines the general workflow for the PTP1B in vitro inhibition assay.

Caption: General workflow for the PTP1B in vitro inhibition assay.

Materials and Reagents

| Reagent | Supplier | Catalog Number |

| Recombinant Human PTP1B | BPS Bioscience | 30024 |

| p-Nitrophenyl Phosphate (pNPP) | Sigma-Aldrich | N2765 |

| This compound | (Specify Supplier) | (Specify Catalog #) |

| Tris-HCl | Sigma-Aldrich | T5941 |

| NaCl | Sigma-Aldrich | S9888 |

| EDTA | Sigma-Aldrich | E9884 |

| Dithiothreitol (DTT) | Sigma-Aldrich | D9779 |

| Bovine Serum Albumin (BSA) | Sigma-Aldrich | A7906 |

| 96-well Microplate, Clear, Flat-Bottom | Corning | 3596 |

| Sodium Hydroxide (NaOH) | Sigma-Aldrich | S8045 |

Protocol

Reagent Preparation

-

Assay Buffer (50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 1 mM EDTA, 1 mM DTT): Prepare a stock solution of the assay buffer and store it at 4°C. Add DTT fresh before use.

-

PTP1B Enzyme Solution: Thaw the recombinant PTP1B enzyme on ice. Dilute the enzyme to the desired concentration (e.g., 25 ng/µL) in assay buffer. Keep the enzyme on ice.

-

pNPP Substrate Solution (10 mM): Dissolve pNPP in the assay buffer to a final concentration of 10 mM. Prepare this solution fresh.

-

This compound Stock Solution: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).

-

Serial Dilutions of this compound: Perform serial dilutions of the this compound stock solution in assay buffer to achieve a range of desired concentrations for testing. The final DMSO concentration in the assay should be kept below 1%.

Assay Procedure

-

Add the following components to the wells of a 96-well microplate:

-

20 µL of diluted this compound (or vehicle control - assay buffer with the same final concentration of DMSO).

-

60 µL of Assay Buffer.

-

10 µL of PTP1B enzyme solution.

-

-

Mix gently and pre-incubate the plate at 37°C for 15 minutes.

-

Initiate the enzymatic reaction by adding 10 µL of 10 mM pNPP substrate solution to each well.

-

Incubate the plate at 37°C for 30 minutes.

-

(Optional - for endpoint assay) Stop the reaction by adding 50 µL of 1 M NaOH to each well.

-

Measure the absorbance at 405 nm using a microplate reader.

Data Analysis

-

Calculate the percentage of inhibition for each concentration of this compound using the following formula:

% Inhibition = [1 - (Absorbanceinhibitor - Absorbanceblank) / (Absorbancevehicle - Absorbanceblank)] x 100

-

Absorbanceinhibitor: Absorbance of the well with PTP1B and this compound.

-

Absorbancevehicle: Absorbance of the well with PTP1B and vehicle (DMSO).

-

Absorbanceblank: Absorbance of the well with assay buffer and pNPP, but no enzyme.

-

-

Determine the IC50 value: Plot the percentage of inhibition against the logarithm of the this compound concentration. Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

Quantitative Data Summary

The following table provides a template for summarizing the results of the PTP1B inhibition assay for this compound.

| Inhibitor | IC50 (µM) | Inhibition Type |

| This compound | [Insert Value] | [e.g., Competitive, Non-competitive] |

| Ursolic Acid (Control) | ~3.40[8] | Allosteric[9] |

Note: The IC50 value for this compound needs to be experimentally determined. Ursolic acid is included as a reference PTP1B inhibitor.

Conclusion

This protocol provides a robust and reproducible method for the in vitro evaluation of this compound's inhibitory potency. The use of the colorimetric substrate pNPP allows for a straightforward and high-throughput compatible assay. By following this detailed procedure, researchers can accurately determine the IC50 of this compound and further investigate its potential as a therapeutic agent for diseases associated with PTP1B dysregulation.

References

- 1. PTP1B: a double agent in metabolism and oncogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. PTPN1 - Wikipedia [en.wikipedia.org]

- 4. mdpi.com [mdpi.com]

- 5. The mode of action of the Protein tyrosine phosphatase 1B inhibitor Ertiprotafib - PMC [pmc.ncbi.nlm.nih.gov]

- 6. In vitro enzymatic assays of protein tyrosine phosphatase 1B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Screening of Protein Tyrosine Phosphatase 1B Inhibitors from Actinomycete Extracts Using Recombinant Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 8. In vitro protein tyrosine phosphatase 1B inhibition and antioxidant property of different onion peel cultivars: A comparative study - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Discovery of inhibitors of protein tyrosine phosphatase 1B contained in a natural products library from Mexican medicinal plants and fungi using a combination of enzymatic and in silico methods** [frontiersin.org]

Application Notes and Protocols for Cell-Based Assays Using Ptp1B-IN-26

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the use of Ptp1B-IN-26, a competitive inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B), in various cell-based assays. This compound, also known as compound 7a, is a phenylthiosemicarbazide-phenoxy-1,2,3-triazole-N-phenylacetamide derivative with potential applications in the research of type 2 diabetes.[1][2] This document outlines the methodologies for assessing its inhibitory effects on PTP1B and its subsequent impact on relevant cellular signaling pathways.

Overview of this compound

This compound is a potent and competitive inhibitor of PTP1B, demonstrating 3.5-fold higher inhibitory activity than the standard inhibitor suramin in in-vitro assays.[2][3] PTP1B is a key negative regulator of insulin and leptin signaling pathways, making it a significant therapeutic target for type 2 diabetes and obesity.[4] By inhibiting PTP1B, this compound is expected to enhance the phosphorylation of key signaling molecules, thereby potentiating downstream cellular responses.

Chemical Structure: A derivative of phenylthiosemicarbazide-phenoxy-1,2,3-triazole-N-phenylacetamide.

Data Presentation

Table 1: In Vitro Inhibitory Activity of this compound and Related Compounds against PTP-1B

| Compound | PTP-1B IC50 (µM) | Notes |

| This compound (7a) | 2.8 | Most potent PTP-1B inhibitor in the series. |

| Suramin (Standard) | 9.8 | Standard PTP1B inhibitor. |

| Compound 7g | 5.6 | |

| Compound 7h | 7.9 | |

| PTP1B-IN-27 (7i) | 8.2 | Also a potent α-glucosidase inhibitor.[5] |

Data synthesized from Ansariashlaghi et al., 2024.[2]

Experimental Protocols

In Vitro PTP1B Enzymatic Assay

This protocol is adapted from the methods used to characterize this compound and serves as a primary biochemical assay to confirm its inhibitory activity.

Principle: The assay measures the dephosphorylation of a synthetic substrate, p-nitrophenyl phosphate (pNPP), by recombinant PTP1B. The product, p-nitrophenol (pNP), can be quantified by measuring the absorbance at 405 nm. The inhibitory effect of this compound is determined by the reduction in pNP production.

Materials:

-

Recombinant human PTP1B

-

p-Nitrophenyl phosphate (pNPP)

-

Assay Buffer: 50 mM citrate, 0.1 M NaCl, 1 mM EDTA, 1 mM dithiothreitol (DTT), pH 6.0

-

This compound

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of this compound in DMSO.

-

In a 96-well plate, add 10 µL of various concentrations of this compound (e.g., 0.1 to 100 µM) or vehicle (DMSO) as a control.

-

Add 80 µL of Assay Buffer containing recombinant PTP1B to each well.

-

Pre-incubate the plate at 37°C for 15 minutes.

-

Initiate the reaction by adding 10 µL of 2 mM pNPP to each well.

-

Incubate the plate at 37°C for 30 minutes.

-

Stop the reaction by adding 50 µL of 1 M NaOH.

-

Measure the absorbance at 405 nm using a microplate reader.

-

Calculate the percentage of inhibition and determine the IC50 value of this compound.

Expected Results: A dose-dependent decrease in absorbance at 405 nm with increasing concentrations of this compound, indicating inhibition of PTP1B activity.

Cell-Based Insulin Receptor (IR) Phosphorylation Assay

Principle: PTP1B dephosphorylates the activated insulin receptor. Inhibition of PTP1B by this compound should lead to a sustained or increased phosphorylation of the insulin receptor upon insulin stimulation. This can be assessed by Western blotting or ELISA.

Cell Line: HepG2 (human liver cancer cell line) or other insulin-responsive cell lines.

Materials:

-

HepG2 cells

-

Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

-

Serum-free DMEM

-

This compound

-

Human insulin

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies: anti-phospho-Insulin Receptor β (Tyr1150/1151), anti-Insulin Receptor β

-

Secondary antibody (HRP-conjugated)

-

Chemiluminescent substrate

-

Western blotting equipment

Procedure:

-

Seed HepG2 cells in 6-well plates and grow to 80-90% confluency.

-

Serum-starve the cells by incubating in serum-free DMEM for 12-16 hours.

-

Pre-treat the cells with various concentrations of this compound or vehicle (DMSO) for 1-2 hours.

-

Stimulate the cells with 100 nM insulin for 10 minutes.

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Determine the protein concentration of the lysates.

-

Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

-

Block the membrane and probe with primary antibodies against phospho-IR and total IR.

-

Incubate with the appropriate HRP-conjugated secondary antibody.

-

Visualize the bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize the phospho-IR signal to the total IR signal.

Expected Results: Insulin stimulation will increase IR phosphorylation. Pre-treatment with this compound is expected to further enhance or prolong the insulin-induced IR phosphorylation in a dose-dependent manner.

Cell-Based Glucose Uptake Assay

Principle: Enhanced insulin signaling due to PTP1B inhibition should lead to increased glucose uptake in insulin-sensitive cells like adipocytes or muscle cells. This can be measured using a fluorescently-labeled glucose analog, such as 2-NBDG.

Cell Line: 3T3-L1 adipocytes or C2C12 myotubes.

Materials:

-

Differentiated 3T3-L1 adipocytes or C2C12 myotubes

-

Krebs-Ringer-HEPES (KRH) buffer

-

This compound

-

Human insulin

-

2-Deoxy-2-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]-D-glucose (2-NBDG)

-

Fluorescence microplate reader

Procedure:

-

Seed and differentiate 3T3-L1 or C2C12 cells in appropriate plates.

-

Wash the differentiated cells with KRH buffer.

-

Pre-treat the cells with various concentrations of this compound or vehicle (DMSO) in KRH buffer for 1-2 hours.

-

Stimulate the cells with 100 nM insulin for 30 minutes.

-

Add 100 µM 2-NBDG to each well and incubate for 30-60 minutes.

-

Wash the cells three times with ice-cold KRH buffer to remove extracellular 2-NBDG.

-

Lyse the cells and measure the fluorescence of the cell lysates using a fluorescence microplate reader (Excitation/Emission ~465/540 nm).

-

Normalize the fluorescence readings to the protein concentration of each sample.

Expected Results: Insulin stimulation will increase glucose uptake. This compound treatment is expected to potentiate the insulin-stimulated glucose uptake in a dose-dependent manner.

Mandatory Visualizations

Caption: Insulin signaling pathway and the inhibitory action of this compound on PTP1B.

Caption: Workflow for the cell-based insulin receptor phosphorylation assay.

Caption: Leptin signaling pathway and the inhibitory action of this compound on PTP1B.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. New phenylthiosemicarbazide-phenoxy-1,2,3-triazole-N-phenylacetamides as dual inhibitors against α-glucosidase and PTP-1B for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. caymanchem.com [caymanchem.com]

- 5. medchemexpress.com [medchemexpress.com]

Administration of PTP1B Inhibitors in Animal Models of Diabetes: Application Notes and Protocols

Disclaimer: Extensive searches for "PTP1B-IN-26" did not yield any publicly available in vivo studies, quantitative data, or specific experimental protocols for this particular compound in animal models of diabetes. Therefore, this document provides a comprehensive overview and detailed protocols for the administration of a well-characterized PTP1B inhibitor, Trodusquemine (MSI-1436) , as a representative example to guide researchers in the field. The principles and methodologies described herein can be adapted for the evaluation of other PTP1B inhibitors.

Introduction to PTP1B Inhibition in Diabetes

Protein Tyrosine Phosphatase 1B (PTP1B) is a key negative regulator of the insulin and leptin signaling pathways. By dephosphorylating the insulin receptor (IR) and its substrates, PTP1B attenuates insulin signaling, leading to insulin resistance, a hallmark of type 2 diabetes. Inhibition of PTP1B has emerged as a promising therapeutic strategy to enhance insulin sensitivity and improve glycemic control. Trodusquemine (MSI-1436) is a potent and selective inhibitor of PTP1B that has demonstrated efficacy in various preclinical models of obesity and diabetes.[1][2][3]

Data Presentation: Effects of Trodusquemine (MSI-1436) in Diabetic Animal Models

The following tables summarize the quantitative data from studies administering Trodusquemine in diet-induced obese (DIO) mice, a common model for type 2 diabetes.

Table 1: Effects of Chronic Trodusquemine Administration on Metabolic Parameters in DIO Mice

| Parameter | Control (Saline) | Trodusquemine (5 mg/kg, weekly IP) | Trodusquemine (10 mg/kg, single IP followed by 5 mg/kg weekly) | Reference |

| Body Weight Gain (g) | Significant increase | Prevented weight gain | Prevented weight gain | [4] |

| Fat Mass (%) | Increased | Decreased | Decreased | [4] |

| Fasting Blood Glucose (mg/dL) | Elevated | Significantly Lower | Significantly Lower | [5] |

| Plasma Insulin (ng/mL) | Elevated | Improved | Improved | [2] |

| Plasma Leptin (ng/mL) | Elevated | Improved | Improved | [2] |

| Serum Cholesterol (mg/dL) | Significantly increased | Significantly decreased | Significantly decreased | [4] |

| Serum Triglycerides (mg/dL) | Significantly increased | Significantly decreased | Significantly decreased | [4] |

Table 2: Effects of Trodusquemine on Glucose Homeostasis in DIO Mice

| Parameter | Control (Saline) | Trodusquemine (2 mg/kg, triweekly IP) | Reference |

| Glucose Tolerance Test (GTT) - AUC | Elevated | Improved glucose tolerance | [5] |

| Insulin Tolerance Test (ITT) - Basal Glucose (mg/dL) | Elevated | Lower non-fasted basal glucose | [5] |

(AUC = Area Under the Curve; IP = Intraperitoneal)

Experimental Protocols

Induction of Diabetes in Animal Models

Protocol 1: Diet-Induced Obesity (DIO) Mouse Model

-

Animal Strain: C57BL/6J mice are commonly used due to their susceptibility to developing obesity and insulin resistance on a high-fat diet.

-

Housing: House mice in a temperature-controlled facility with a 12-hour light/dark cycle.

-

Diet: At 6-8 weeks of age, switch mice from a standard chow diet to a high-fat diet (HFD), typically containing 45-60% of calories from fat.

-

Duration: Maintain mice on the HFD for at least 8-12 weeks to induce obesity, hyperglycemia, and insulin resistance.

-

Monitoring: Monitor body weight and food intake weekly. Baseline blood glucose and insulin levels can be measured before starting the treatment.

Administration of Trodusquemine (MSI-1436)

Protocol 2: Chronic Administration of Trodusquemine

-

Preparation of Trodusquemine: Dissolve Trodusquemine in sterile saline to the desired concentration (e.g., 1 mg/mL for a 5 mg/kg dose in a 25g mouse).

-

Dosage: Based on published studies, effective doses range from 2 mg/kg to 10 mg/kg.[4][5]

-

Route of Administration: Intraperitoneal (IP) injection is a common route for Trodusquemine administration.

-

Dosing Schedule:

-

Control Group: Administer an equivalent volume of sterile saline to the control group.

Assessment of Metabolic Parameters

Protocol 3: Glucose Tolerance Test (GTT)

-

Fasting: Fast mice for 6 hours prior to the test.[6]

-

Baseline Glucose: Measure baseline blood glucose from a tail snip using a glucometer.

-

Glucose Administration: Administer a 2 g/kg body weight bolus of glucose via oral gavage or IP injection.[6]

-

Blood Glucose Monitoring: Measure blood glucose at 15, 30, 60, 90, and 120 minutes post-glucose administration.

-

Data Analysis: Plot blood glucose levels over time and calculate the area under the curve (AUC) to assess glucose tolerance.

Protocol 4: Insulin Tolerance Test (ITT)

-

Feeding State: Perform the ITT in non-fasted animals.[5]

-

Baseline Glucose: Measure baseline blood glucose from a tail snip.

-

Insulin Administration: Administer human insulin (0.75-1 IU/kg body weight) via IP injection.

-

Blood Glucose Monitoring: Measure blood glucose at 15, 30, 45, and 60 minutes post-insulin injection.

-

Data Analysis: Plot the percentage decrease in blood glucose from baseline to assess insulin sensitivity.

Visualization of Signaling Pathways and Workflows

Insulin Signaling Pathway and PTP1B Inhibition

Caption: PTP1B inhibition by Trodusquemine enhances insulin signaling.

Experimental Workflow for Evaluating a PTP1B Inhibitor

Caption: Workflow for in vivo evaluation of a PTP1B inhibitor.

References

- 1. Frontiers | The PTP1B inhibitor MSI-1436 ameliorates liver insulin sensitivity by modulating autophagy, ER stress and systemic inflammation in Equine metabolic syndrome affected horses [frontiersin.org]

- 2. Inhibition of PTP1B by trodusquemine (MSI-1436) causes fat-specific weight loss in diet-induced obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Trodusquemine - Wikipedia [en.wikipedia.org]

- 4. Pharmacological inhibition of protein tyrosine phosphatase 1B protects against atherosclerotic plaque formation in the LDLR−/− mouse model of atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Early life interventions metformin and trodusquemine metabolically reprogram the developing mouse liver through transcriptomic alterations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Evaluating the glucose tolerance test in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

Determining the Effective Concentration of a PTP1B Inhibitor in Cells: Application Notes and Protocols

For Research Use Only.

Introduction

Protein Tyrosine Phosphatase 1B (PTP1B) is a key negative regulator of insulin and leptin signaling pathways.[1][2][3] By dephosphorylating the insulin receptor (IR) and its substrates (IRS proteins), as well as Janus kinase 2 (JAK2) in the leptin pathway, PTP1B attenuates these metabolic signals.[3][4] Consequently, inhibition of PTP1B is a promising therapeutic strategy for type 2 diabetes and obesity.[1][2][3] These application notes provide a comprehensive guide for researchers to determine the effective concentration of a PTP1B inhibitor in a cellular context. The protocols outlined below are essential for characterizing the inhibitor's cellular potency, target engagement, and potential cytotoxic effects.

PTP1B Signaling Pathways

PTP1B exerts its influence on multiple signaling cascades. Understanding these pathways is crucial for designing experiments to probe the efficacy of a PTP1B inhibitor.

Quantitative Data Summary

The following tables summarize representative quantitative data for well-characterized PTP1B inhibitors. This data can serve as a benchmark when evaluating a new inhibitor.

Table 1: In Vitro and Cellular Potency of Representative PTP1B Inhibitors

| Inhibitor Name | In Vitro IC₅₀ (PTP1B) | Cellular Assay (e.g., p-IR levels) IC₅₀ | Cell Line | Reference |

| Trodusquemine (MSI-1436) | 1 µM | Not specified | Not specified | [4] |

| DPM-1001 | 100 nM | Not specified | Not specified | [4] |

| PTP1B Inhibitor (from study) | 8 µM (cellular IC₅₀) | 8 µM | D492 cells | [5] |

| Phosphoeleganin | 1.3 ± 0.04 µM | Not specified | HepG2 | [6] |

Table 2: Effective Concentrations in Cellular Assays

| Assay Type | Inhibitor Concentration Range | Cell Line | Observation | Reference |

| Cell Viability / Proliferation | 8 - 16 µM | D492, MCF10a, HMLE | Reduced cell survival and proliferation | [5] |

| Cell Detachment Assay | 8 - 16 µM | D492 | Increased sensitivity to trypsinization | [5] |

| Western Blot (p-IR) | Not specified | HepG2 | Enhanced insulin-induced tyrosine phosphorylation | [7] |

| Intracerebroventricular Infusion (in vivo) | 0.2 µ g/day | Rat model | Alleviates hypothalamic inflammation | [8] |

Experimental Protocols

Cell Viability Assay (MTT Assay)

This assay determines the cytotoxic effect of the PTP1B inhibitor on the chosen cell line.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[9]

-

Inhibitor Treatment: Prepare serial dilutions of the PTP1B inhibitor in culture medium. Replace the existing medium with the inhibitor-containing medium. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate for 24 to 72 hours at 37°C in a humidified incubator with 5% CO₂.[10]

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[11]

-

Solubilization: After incubation, add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[9]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[9][11] The absorbance is directly proportional to the number of viable cells.

Western Blot for Phosphorylated Substrates

This protocol allows for the direct assessment of the inhibitor's effect on the phosphorylation status of PTP1B substrates, such as the Insulin Receptor (IR) or STAT3.

Protocol:

-

Cell Culture and Treatment:

-

Culture cells to 70-80% confluency.

-

Serum-starve the cells for 4-6 hours if investigating growth factor signaling pathways.

-

Pre-treat cells with various concentrations of the PTP1B inhibitor for 1-2 hours.

-

Stimulate the cells with an appropriate agonist (e.g., 100 nM insulin for 10 minutes to assess p-IR, or a cytokine like IL-6 to assess p-STAT3).

-

-

Cell Lysis:

-

Wash cells with ice-cold PBS.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[12]

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE and Transfer:

-

Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel.[13]

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.[13]

-

Incubate the membrane with a primary antibody specific for the phosphorylated protein of interest (e.g., anti-phospho-IR (Tyr1150/1151) or anti-phospho-STAT3 (Tyr705)) overnight at 4°C.[14][15]

-

Wash the membrane with TBST.

-

Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

-

Detection:

-

Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

-

To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against the total protein (e.g., total IR or total STAT3) or a housekeeping protein like GAPDH or β-actin.[15]

-

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to confirm direct target engagement of the inhibitor with PTP1B in intact cells. The principle is that ligand binding increases the thermal stability of the target protein.[10][16]

Protocol:

-

Cell Treatment: Treat cultured cells with the PTP1B inhibitor at the desired concentration or with a vehicle control for a specified time.

-

Heating:

-

Harvest the cells and resuspend them in PBS containing protease inhibitors.

-

Aliquot the cell suspension into PCR tubes.

-

Heat the aliquots to a range of different temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling to room temperature for 3 minutes.

-

-

Cell Lysis: Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.

-

Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.

-

Analysis:

-

Collect the supernatant (soluble protein fraction).

-

Analyze the amount of soluble PTP1B in each sample by Western blotting as described in the previous protocol.

-

A shift in the melting curve to higher temperatures in the inhibitor-treated samples compared to the control indicates target engagement.[17]

-

Conclusion

The effective concentration of a PTP1B inhibitor in a cellular context is a critical parameter that dictates its biological activity. By employing a systematic approach that includes assessing cytotoxicity, quantifying the impact on downstream signaling, and confirming target engagement, researchers can confidently establish the optimal concentration range for their in vitro studies. The protocols and representative data provided herein serve as a robust framework for the comprehensive evaluation of novel PTP1B inhibitors.

References

- 1. A potent, selective, and orally bioavailable inhibitor of the protein-tyrosine phosphatase PTP1B improves insulin and leptin signaling in animal models - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What PTP1B inhibitors are in clinical trials currently? [synapse.patsnap.com]

- 3. juniperpublishers.com [juniperpublishers.com]

- 4. Human Protein Tyrosine Phosphatase 1B (PTP1B): From Structure to Clinical Inhibitor Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibition of PTP1B disrupts cell–cell adhesion and induces anoikis in breast epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Dual Targeting of PTP1B and Aldose Reductase with Marine Drug Phosphoeleganin: A Promising Strategy for Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. PTP1B inhibitor improves both insulin resistance and lipid abnormalities in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. protocols.io [protocols.io]

- 10. broadpharm.com [broadpharm.com]

- 11. researchgate.net [researchgate.net]

- 12. Quantification of total and phosphorylated STAT3 by calibrated western blotting - PMC [pmc.ncbi.nlm.nih.gov]

- 13. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 14. Phospho-STAT3 (Tyr705) Monoclonal Antibody (R.263.6) (MA5-15193) [thermofisher.com]

- 15. STAT-3/phosphoSTAT-3 western blot - Molecular Biology [protocol-online.org]

- 16. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. A cellular thermal shift assay for detecting amino acid sites involved in drug target engagement - PMC [pmc.ncbi.nlm.nih.gov]